Galamustine

Description

Historical Development and Context

The historical development of this compound can be traced to the broader evolution of alkylating agents in cancer therapy, which began with the observation of the cytotoxic effects of mustard gas during World War I. The recognition that these compounds could selectively damage rapidly dividing cells led to their adaptation for cancer treatment, beginning with nitrogen mustards in the 1940s. However, the significant toxicities associated with these early agents, particularly their effects on bone marrow, prompted extensive research into developing more selective alternatives with improved therapeutic indices.

The specific development of this compound emerged from research conducted in the 1980s, when investigators began exploring carbohydrate-linked alkylating agents as potential solutions to the toxicity problems inherent in traditional mustard compounds. The rationale behind this approach was multifaceted, incorporating both the potential for improved cellular selectivity and the possibility of exploiting altered carbohydrate metabolism in cancer cells. Early studies demonstrated that this compound exhibited promising antineoplastic activity while showing significantly reduced bone marrow toxicity compared to conventional nitrogen mustards, a finding that generated considerable interest in its therapeutic potential.

The compound underwent systematic chemical characterization and biological evaluation through the late 1980s and early 1990s, with researchers documenting its synthesis, stability properties, and in vitro activity against various cancer cell lines. These foundational studies established the scientific basis for considering this compound as a candidate for clinical development, although the compound's progression through formal clinical trials has been limited compared to other alkylating agents developed during the same period.

Nomenclature and Classification

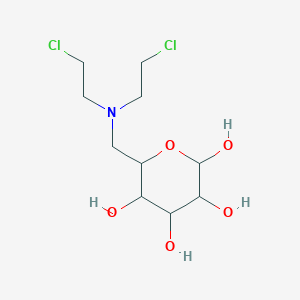

The nomenclature of this compound reflects its complex chemical structure and multiple synonymous designations used throughout the scientific literature. The compound's systematic name, 6-(Bis(2-chloroethyl)amino)-6-deoxy-D-galactopyranose, precisely describes its structural composition and stereochemical configuration. This systematic designation follows International Union of Pure and Applied Chemistry conventions and clearly identifies the compound as a galactopyranose derivative with bis-chloroethyl substitution at the 6-position.

Alternative nomenclature includes the commonly used designation "C6-galactose mustard," which succinctly captures both the carbohydrate backbone and the mustard functionality. Other synonymous terms found in the literature include Galamustinum, C6-galactose mustard, and various registry-specific designations such as the Chemical Abstracts Service number 105618-02-8. The hydrochloride salt form is designated separately with the Chemical Abstracts Service number 107811-63-2, reflecting the different chemical properties of the salt versus the free base form.

From a classification perspective, this compound belongs to the broader category of alkylating antineoplastic agents, specifically within the subgroup of nitrogen mustard derivatives. However, its unique carbohydrate structure distinguishes it from classical nitrogen mustards and places it in a specialized category of carbohydrate-linked alkylating agents. The compound is further classified as a dialkylating agent due to its ability to form cross-links with DNA through its two reactive chloroethyl groups. This classification is significant because dialkylating agents typically exhibit more potent antineoplastic activity than monoalkylating agents, as the cross-linking capability more effectively disrupts DNA function and cellular replication processes.

Significance in Biochemical Research

The significance of this compound in biochemical research extends far beyond its immediate therapeutic applications, encompassing fundamental insights into structure-activity relationships in alkylating agents and the potential for carbohydrate-mediated drug targeting. Research with this compound has contributed to understanding how structural modifications to traditional alkylating agents can dramatically alter their pharmacological profiles, particularly with respect to selectivity and toxicity. The compound's reduced bone marrow toxicity compared to conventional nitrogen mustards has provided valuable insights into the molecular basis of alkylating agent selectivity and has informed subsequent drug development efforts in this therapeutic class.

Studies examining this compound's mechanism of action have revealed important details about how carbohydrate-linked alkylating agents interact with cellular systems. The compound's ability to maintain antineoplastic activity while exhibiting reduced systemic toxicity suggests that the galactose moiety may influence cellular uptake, distribution, or metabolism in ways that enhance therapeutic selectivity. This finding has broader implications for understanding how carbohydrate modifications might be employed to improve the therapeutic indices of other cytotoxic agents.

The compound has also served as an important research tool for investigating the relationship between chemical structure and biological activity in alkylating agents. Comparative studies with this compound and related compounds have helped elucidate the structural features that contribute to antineoplastic activity versus those that contribute to toxicity, providing valuable guidance for the design of next-generation alkylating agents. These insights have informed broader research efforts aimed at developing more sophisticated approaches to cancer chemotherapy that can achieve therapeutic efficacy while minimizing adverse effects.

Furthermore, this compound research has contributed to advancing understanding of carbohydrate-drug conjugates as a general approach to drug targeting and delivery. The compound's unique properties have helped validate the concept that carbohydrate modifications can be used to alter the pharmacological properties of bioactive molecules, a principle that has since been applied to various other therapeutic agents beyond alkylating compounds. This research has had lasting impact on the field of medicinal chemistry and has contributed to the development of more sophisticated approaches to drug design and targeting in oncology and other therapeutic areas.

Properties

IUPAC Name |

6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKGUJJIBXWRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869449 | |

| Record name | 6-[Bis(2-chloroethyl)amino]-6-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Challenges

-

Stereochemical Integrity : Preservation of the galactose ring’s native stereochemistry during functionalization.

-

Selective Aminomethylation : Introduction of the bis(2-chloroethyl)amine group exclusively at the C6 position.

-

Stability Considerations : Mitigation of premature alkylation or hydrolysis during synthesis.

Synthetic Pathways

This compound’s synthesis involves multi-step organic transformations, leveraging protecting group strategies and selective alkylation.

Galactose Backbone Preparation

The synthesis begins with D-galactose, a hexose carbohydrate. To avoid undesired reactions at secondary hydroxyl groups (C2, C3, C4, C5), temporary protection is employed:

C6 Functionalization

The primary hydroxyl group at C6 is modified to introduce the alkylating moiety:

-

Activation of C6 Hydroxyl :

-

Conversion to a mesylate (methanesulfonyl ester) or tosylate (p-toluenesulfonyl ester) to enhance leaving group ability.

-

-

Nucleophilic Substitution :

Deprotection and Purification

Alternative Routes

-

Reductive Amination : Reaction of galactose-6-aldehyde with bis(2-chloroethyl)amine under reducing conditions (e.g., NaBHCN).

-

Enzymatic Functionalization : Use of galactose oxidase to oxidize C6 hydroxyl to aldehyde, followed by reductive amination.

Formulation Strategies

While chemical synthesis produces the active pharmaceutical ingredient (API), formulation ensures stability and controlled delivery. Patent CN101336898A details sustained-release technologies for this compound.

Sustained-Release Formulations

| Method | Description | Advantages |

|---|---|---|

| Solvent Evaporation | Dissolve this compound and polymer (e.g., PLGA) in organic solvent, evaporate to form microspheres. | High encapsulation efficiency. |

| Spray Drying | Atomize drug-polymer solution into hot air to produce microparticles. | Scalability; uniform particle size. |

| Liposome Encapsulation | Incorporate this compound into lipid bilayers for targeted delivery. | Reduced systemic toxicity. |

Critical Parameters

-

Polymer Selection : PLGA (poly(lactic-co-glycolic acid)) preferred for biodegradability and tunable release kinetics.

-

Particle Size : 20–200 µm optimal for injectable sustained-release formulations.

-

Excipients : Mannitol (5–20%) and polysorbate 80 (0.1–0.5%) enhance stability and dispersibility.

Analytical Characterization

Post-synthesis and formulation, rigorous quality control ensures efficacy and safety.

Key Analytical Methods

Comparative Analysis with Analogues

This compound’s synthesis shares similarities with other nitrogen mustards but differs in carbohydrate integration:

| Compound | Backbone | Alkylating Group | Synthesis Complexity |

|---|---|---|---|

| This compound | Galactose | Bis(2-chloroethyl)aminomethyl | High (stereochemistry) |

| Chlorambucil | Phenylbutyric acid | Bis(2-chloroethyl)amine | Moderate |

| Melphalan | Phenylalanine | Bis(2-chloroethyl)amine | Moderate |

Industrial-Scale Production

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Galamustine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The bis(2-chloroethyl)aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Products include ketones or aldehydes.

Reduction: Products include alcohols or amines.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Galamustine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to form DNA cross-links.

Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

Industry: It is utilized in the synthesis of other complex organic compounds and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Galamustine involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Galamustine belongs to the nitrogen mustard class, which includes cyclophosphamide, chlorambucil, and melphalan. Below is a comparative analysis of structural, mechanistic, and pharmacokinetic features:

Structural and Functional Differences

Mechanism of Action

All nitrogen mustards induce DNA cross-linking via alkylation of guanine residues. However, structural differences influence activation pathways:

- This compound : Directly active; sugar component may facilitate cellular uptake via glucose transporters .

- Cyclophosphamide : Requires CYP450-mediated activation to phosphoramide mustard .

- Chlorambucil : Directly alkylates DNA but lacks prodrug conversion .

Pharmacokinetic and Toxicity Profiles

| Parameter | This compound | Cyclophosphamide | Chlorambucil |

|---|---|---|---|

| LogP (Lipophilicity) | Moderate (predicted) | Low (hydrophilic) | High (lipophilic) |

| Metabolism | Minimal hepatic involvement (inferred) | Extensive hepatic activation | Hepatic glucuronidation |

| Key Toxicity | Myelosuppression (expected) | Hemorrhagic cystitis | Myelosuppression |

However, clinical toxicity data are sparse.

Biological Activity

Galamustine, a compound related to thiosemicarbazides, has garnered attention for its diverse biological activities, particularly in antibacterial and anti-inflammatory domains. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of this compound's biological activity.

1. Overview of this compound

This compound is a derivative of thiosemicarbazide that has been synthesized and evaluated for its potential therapeutic applications. The compound is notable for its structural modifications that enhance its biological efficacy.

2. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The compound was tested against various pathogens, including strains of Escherichia coli and Salmonella.

2.1 Experimental Findings

- In Vitro Studies : In vitro experiments indicated that N-(β-D-galactopyranosyl)-thiosemicarbazide (a variant of this compound) showed pronounced bactericidal and bacteriostatic effects against selected microbial cultures. The minimum inhibitory concentration (MIC) for E. coli was determined to be as low as 6.72 mg/mL, indicating strong antimicrobial potential .

- In Vivo Studies : Field trials involving lambs and calves infected with salmonella confirmed the efficacy of the compound, showcasing its potential as an antibacterial agent in veterinary medicine .

2.2 Comparative Analysis

Table 1 summarizes the antibacterial activity of this compound compared to other compounds:

| Compound | MIC (mg/mL) | Bactericidal Effect | Bacteriostatic Effect |

|---|---|---|---|

| N-(β-D-galactopyranosyl)-thiosemicarbazide | 6.72 | Yes | Yes |

| N-(β-D-xylopyranosyl)-thiosemicarbazide | 7.00 | Yes | Moderate |

3. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Research has shown that it can significantly reduce inflammation in animal models.

3.1 Case Studies

- A study demonstrated that this compound inhibited carrageenan-induced paw edema in rats, with reductions in inflammation measured at various time intervals post-administration .

- The compound's anti-inflammatory effects were quantified, showing a reduction of up to 94% in edema at specific dosages over time.

The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell membranes and disruption of their integrity, leading to cell death. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

5. Toxicity and Safety Profile

Toxicological assessments have indicated a favorable safety profile for this compound, with no significant adverse effects observed at therapeutic doses in experimental models .

5.1 Toxicity Evaluation Table

Table 2 outlines the predicted toxic effects based on probabilistic assessments:

| Compound | Toxicity Probability (Pa) | Non-Toxic Probability (Pi) |

|---|---|---|

| N-(β-D-galactopyranosyl)-thiosemicarbazide | 0.004 | 0.544 |

| N-(β-D-xylopyranosyl)-thiosemicarbazide | 0.013 | 0.544 |

6. Conclusion

This compound presents a promising candidate for further development as an antibacterial and anti-inflammatory agent based on its demonstrated biological activities and low toxicity profile. Future research should focus on clinical trials to validate these findings and explore potential applications in human medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.